2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole
Description
2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole is a benzothiazole derivative featuring a pyrrolidine ring substituted with a benzenesulfonyl group at the 2-position of the benzothiazole scaffold. The benzenesulfonyl moiety enhances electron-withdrawing properties and may influence pharmacokinetic parameters such as solubility and metabolic stability.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-23(21,13-7-2-1-3-8-13)19-12-6-10-15(19)17-18-14-9-4-5-11-16(14)22-17/h1-5,7-9,11,15H,6,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXYWYGLRUVSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the benzenesulfonyl group and the benzothiazole moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, high-throughput screening for catalyst selection, and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can introduce various functional groups into the benzothiazole ring, leading to a wide range of derivatives.
Scientific Research Applications
2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the compound’s interactions with other molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s unique benzenesulfonyl-pyrrolidine substituent distinguishes it from other benzothiazole derivatives. Key structural analogs include:
2-(Benzylsulfonyl)-1,3-benzothiazole ():
- Substituent : Benzylsulfonyl group.
- Activity : Exhibits antischistosomal activity against adult worms and schistosomula at low micromolar concentrations.
- Key Difference : The absence of a pyrrolidine ring may reduce interactions with secondary targets compared to the benzenesulfonyl-pyrrolidine hybrid in the target compound .
2-[4-(Pyrrolidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ2) (): Substituent: Alkyne-linked pyrrolidine. Activity: Antimicrobial (MIC = 15.62 µg/mL against Candida albicans).
2-(Methylsulfonyl)-1,3-benzothiazole ():
- Substituent : Methylsulfonyl group.
- Activity : Anticancer activity via RNA/DNA synthesis inhibition.
- Key Difference : The smaller methyl group may limit steric hindrance, enabling stronger interactions with enzymatic targets compared to bulkier benzenesulfonyl derivatives .
Biological Activity
The compound 2-[1-(benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole has garnered attention in recent research due to its potential biological activities, particularly in the fields of antitumor , antimicrobial , and enzyme inhibition . This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₂S
- Molecular Weight : 295.36 g/mol
- LogP : 2.5
- Hydrogen Bond Donors : 0
- Hydrogen Bond Acceptors : 5
- Rotatable Bonds : 3
This compound features a benzothiazole moiety linked to a pyrrolidine ring through a benzenesulfonyl group, which is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including the compound . In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer)
- Assays Used : MTS cytotoxicity and BrdU proliferation assays
- Findings : The compound exhibited IC₅₀ values in the low micromolar range, indicating potent antitumor activity when compared to standard chemotherapeutics like doxorubicin.
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| Doxorubicin | 1.31 ± 0.11 | A549 |
| Compound X (e.g., 8) | 6.26 ± 0.33 | HCC827 |
| Compound Y (e.g., 9) | 6.48 ± 0.11 | NCI-H358 |
The mechanism of action is believed to involve DNA binding and inhibition of DNA-dependent enzymes, which disrupts cancer cell proliferation.
Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives has also been explored. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria:
- Microorganisms Tested : Escherichia coli, Staphylococcus aureus, and Saccharomyces cerevisiae.
- Testing Methodology : Broth microdilution methods were employed to determine minimum inhibitory concentrations (MIC).
| Microorganism | MIC (μg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes, particularly α-amylase:
- Enzyme Targeted : Human pancreatic α-amylase
- Inhibition Assay Results : The compound showed substantial inhibition percentages at varying concentrations compared to acarbose, a known α-amylase inhibitor.
| Concentration (μg/mL) | Inhibition (%) |
|---|---|
| 50 | 87.5 ± 0.74 |
| 25 | 82.27 ± 1.85 |
| 12.5 | 79.94 ± 1.88 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the benzothiazole and sulfonamide portions of the molecule significantly influence its biological activities. Computational studies such as molecular docking have provided insights into how structural changes can enhance binding affinity to target enzymes and receptors.
Case Studies
-
Antitumor Efficacy Study :
- Researchers synthesized a series of benzothiazole derivatives and evaluated their cytotoxic effects on lung cancer cell lines.
- The most potent compounds displayed IC₅₀ values significantly lower than those of existing therapies, suggesting their potential as new anticancer agents.
-
Antimicrobial Evaluation :
- A comparative study assessed the antimicrobial properties of various benzothiazole derivatives against standard pathogens.
- Results indicated that certain modifications led to enhanced antibacterial activity, supporting further development for clinical applications.
Q & A
Q. What are the common synthetic routes for preparing 2-[1-(benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Vilsmeier-Haack reagent for formylation of hydrazine intermediates (DMF/POCl₃, 60–65°C, 2.5 h), yielding carbaldehyde derivatives .
- Microwave-assisted synthesis for improved regioselectivity, using n-butanol as solvent and cyanothioacetamide as a nucleophile .
- Electrosynthesis with sodium bromide as an electrolyte and brominating agent, enabling mild conditions (room temperature, isopropyl alcohol) for C–H thiolation .
Yield optimization depends on solvent polarity, temperature control, and stoichiometric ratios of reagents. For example, excess POCl₃ in Vilsmeier-Haack reactions can degrade intermediates, reducing yield .
Q. Which spectroscopic techniques are critical for characterizing benzothiazole-pyrrolidine hybrids, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using substituent-induced shifts. For example, the benzenesulfonyl group deshields adjacent pyrrolidine protons (δ 3.3–3.3 ppm for –CH₂–) .
- FT-IR : Confirm sulfonyl (–SO₂–) groups via asymmetric stretching at ~1350 cm⁻¹ and symmetric stretching at ~1150 cm⁻¹ .
- X-ray crystallography : Resolve dihedral angles between benzothiazole and pyrrolidine rings (e.g., 6.51°–34.02° deviations) to confirm steric effects .
Cross-validation with elemental analysis ensures purity (e.g., nitrogen content within 0.5% of theoretical values) .
Q. What in vitro biological assays are typically used to evaluate the pharmacological potential of benzothiazole derivatives?
- Methodological Answer :
- Enzyme inhibition assays : Measure AST/ALT activity in human serum using colorimetric substrates (e.g., NADH oxidation at 340 nm). Compounds like A2/A5 show IC₅₀ values <10 µM via competitive inhibition .
- Anthelmintic activity : Use Caenorhabditis elegans motility assays, with EC₅₀ calculated via dose-response curves (24–48 h exposure) .
- Antimicrobial testing : Employ broth microdilution (MIC determination) against Candida albicans or Staphylococcus aureus .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data among structurally similar benzothiazole derivatives?
- Methodological Answer :
- Assay standardization : Control enzyme sources (e.g., human vs. bovine AST/ALT) and buffer pH, as small variations alter substrate affinity .
- Structure-Activity Relationship (SAR) studies : Compare substituent effects. For example, electron-withdrawing groups (e.g., –F at benzothiazole C6) enhance HIV-1 protease inhibition by 30% compared to –CH₃ .
- Meta-analysis : Pool data from ≥5 independent studies to identify trends masked by experimental noise .
Q. What strategies optimize regioselectivity in benzothiazole functionalization during multi-step synthesis?
- Methodological Answer :
- Directed ortho-metalation : Use –SO₂– as a directing group for lithiation at benzothiazole C4, enabling selective halogenation or alkylation .
- Microwave irradiation : Accelerate cyclocondensation (e.g., pyrazole ring formation) with 80% regioselectivity for N1-substitution vs. N2 .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich pyrrolidine positions .
Q. How does computational modeling predict the binding interactions of benzothiazole derivatives with biological targets?
- Methodological Answer :
- Docking simulations (AutoDock Vina) : Map benzothiazole-pyrrolidine scaffolds into ATP-binding pockets (e.g., EGFR kinase). Key interactions include π-π stacking with Phe723 and hydrogen bonds with Thr766 .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories. Compounds with ΔG < −8 kcal/mol show >70% in vivo efficacy .
- QSAR models : Use Hammett constants (σ) to predict logP and IC₅₀ values for derivatives .
Q. What advanced NMR techniques elucidate conformational dynamics of the benzenesulfonyl-pyrrolidine moiety?
- Methodological Answer :
- NOESY : Detect through-space correlations between pyrrolidine H2 and benzothiazole H7, confirming a cisoid conformation .
- VT-NMR : Monitor ring-flipping barriers (ΔG‡ > 60 kJ/mol) in DMSO-d₆ at 298–343 K, indicating restricted rotation .
- ¹³C CP/MAS : Resolve crystal packing effects on sulfonyl group orientation in solid-state polymorphs .
Q. How do structural modifications at the pyrrolidine ring affect the pharmacokinetic properties of benzothiazole derivatives?
- Methodological Answer :
- LogP adjustments : N-Methylation of pyrrolidine increases lipophilicity (ΔlogP +0.5), enhancing blood-brain barrier permeability .
- Metabolic stability : Fluorination at pyrrolidine C3 reduces CYP3A4-mediated oxidation (t₁/₂ increased from 2.1 to 6.8 h) .
- Solubility : Introducing –OH at pyrrolidine C2 improves aqueous solubility (2.5 mg/mL vs. 0.3 mg/mL for unsubstituted analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
